molecular formula C21H19Cl2FN4O4S B606266 5-Chloro-4-((1-(5-chloro-2-pyrimidinyl)-4-piperidinyl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)-2(1H)-pyridinone CAS No. 1339944-47-6

5-Chloro-4-((1-(5-chloro-2-pyrimidinyl)-4-piperidinyl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)-2(1H)-pyridinone

Cat. No. B606266
CAS RN: 1339944-47-6
M. Wt: 513.37
InChI Key: OGIAVRWXUPYGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-903452 is a potent and selective GRP119 agonist. BMS-903452 is efficacious in both acute and chronic in vivo rodent models of diabetes. Dosing of BMS-903452 in a single ascending dose study in normal healthy humans showed a dose dependent increase in exposure and a trend toward increased total GLP-1 plasma levels. G-protein-coupled receptor 119 (GPR119) is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract. GPR119 agonists have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract. This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes.

Scientific Research Applications

Aurora Kinase Inhibition

One significant application of the compound is as an Aurora kinase inhibitor. This has implications in cancer treatment, as inhibiting Aurora A can be a therapeutic strategy (ロバート ヘンリー,ジェームズ, 2006).

Protoporphyrinogen IX Oxidase Inhibition

The compound has been studied in the context of protoporphyrinogen IX oxidase inhibition. This is relevant in the field of biochemistry and can have applications in understanding cellular processes and disease mechanisms (Li et al., 2005).

Molecular Structure Analysis

Research has also focused on the detailed molecular structure of the compound and its analogs. Understanding the dihedral angles, distances between atoms, and crystalline structure has applications in the field of material science and pharmaceuticals (Li et al., 2005).

Synthesis and Antitumor Activity

There's significant interest in synthesizing and exploring the antitumor activity of this compound and its derivatives. Such research contributes to the development of new cancer therapies (Naito et al., 2005).

Drug Development and Synthesis

The compound has been used in the synthesis of various drugs, such as Voriconazole, a broad-spectrum antifungal agent. This showcases its versatility and importance in pharmaceutical synthesis (Butters et al., 2001).

properties

CAS RN

1339944-47-6

Product Name

5-Chloro-4-((1-(5-chloro-2-pyrimidinyl)-4-piperidinyl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)-2(1H)-pyridinone

Molecular Formula

C21H19Cl2FN4O4S

Molecular Weight

513.37

IUPAC Name

5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-(2-fluoro-4-methylsulfonylphenyl)pyridin-2-one

InChI

InChI=1S/C21H19Cl2FN4O4S/c1-33(30,31)15-2-3-18(17(24)8-15)28-12-16(23)19(9-20(28)29)32-14-4-6-27(7-5-14)21-25-10-13(22)11-26-21/h2-3,8-12,14H,4-7H2,1H3

InChI Key

OGIAVRWXUPYGGC-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-903452;  BMS 903452;  BMS903452.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-4-((1-(5-chloro-2-pyrimidinyl)-4-piperidinyl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)-2(1H)-pyridinone
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5-Chloro-4-((1-(5-chloro-2-pyrimidinyl)-4-piperidinyl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)-2(1H)-pyridinone
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5-Chloro-4-((1-(5-chloro-2-pyrimidinyl)-4-piperidinyl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)-2(1H)-pyridinone
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5-Chloro-4-((1-(5-chloro-2-pyrimidinyl)-4-piperidinyl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)-2(1H)-pyridinone
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5-Chloro-4-((1-(5-chloro-2-pyrimidinyl)-4-piperidinyl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)-2(1H)-pyridinone
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5-Chloro-4-((1-(5-chloro-2-pyrimidinyl)-4-piperidinyl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)-2(1H)-pyridinone

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